Cas no 2309449-32-7 (Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate)

Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate is a brominated azo compound featuring an azocane ring linked to a phenyl group and an ester-functionalized side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and materials chemistry, where it may serve as an intermediate for further functionalization. The presence of the bromophenyl moiety enhances reactivity in cross-coupling reactions, while the ester group offers flexibility for hydrolysis or transesterification. Its rigid yet modifiable framework makes it valuable for constructing complex heterocycles or tailored molecular architectures. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate precautions for brominated and azo-containing compounds.
Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate structure
2309449-32-7 structure
商品名:Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate
CAS番号:2309449-32-7
MF:C16H22BrNO3
メガワット:356.254784107208
CID:6535758
PubChem ID:165739220

Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate 化学的及び物理的性質

名前と識別子

    • EN300-7429697
    • methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate
    • 2309449-32-7
    • Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate
    • インチ: 1S/C16H22BrNO3/c1-20-15(19)12-21-16(8-2-3-10-18-11-9-16)13-4-6-14(17)7-5-13/h4-7,18H,2-3,8-12H2,1H3
    • InChIKey: CMASFYIWSMRODW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(CCNCCCC1)OCC(=O)OC

計算された属性

  • せいみつぶんしりょう: 355.07831g/mol
  • どういたいしつりょう: 355.07831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 47.6Ų

Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7429697-0.05g
2309449-32-7 95%
0.05g
$2097.0 2024-05-24
Enamine
EN300-7429697-2.5g
2309449-32-7 95%
2.5g
$4892.0 2024-05-24
Enamine
EN300-7429697-5.0g
2309449-32-7 95%
5.0g
$7238.0 2024-05-24
Enamine
EN300-7429697-10.0g
2309449-32-7 95%
10.0g
$10732.0 2024-05-24
Enamine
EN300-7429697-0.25g
2309449-32-7 95%
0.25g
$2297.0 2024-05-24
Enamine
EN300-7429697-1.0g
2309449-32-7 95%
1.0g
$2496.0 2024-05-24
Enamine
EN300-7429697-0.5g
2309449-32-7 95%
0.5g
$2396.0 2024-05-24
Enamine
EN300-7429697-0.1g
2309449-32-7 95%
0.1g
$2197.0 2024-05-24

Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate 関連文献

Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetateに関する追加情報

Comprehensive Overview of Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate (CAS No. 2309449-32-7)

The compound Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate (CAS No. 2309449-32-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a 4-bromophenyl group and an azocane ring, makes it a valuable intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its ester and ether functionalities offer versatile reactivity.

In recent years, the demand for heterocyclic compounds like Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate has surged due to their role in developing novel therapeutics. The bromophenyl moiety, for instance, is often explored in the context of kinase inhibitors and GPCR modulators, which are hot topics in oncology and neurology. This compound’s CAS No. 2309449-32-7 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

From a synthetic chemistry perspective, the azocane ring in Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate provides a rigid scaffold that can enhance the bioavailability of drug candidates. This aligns with the growing trend of designing macrocyclic drugs, which are known for their improved target selectivity and metabolic stability. The compound’s methyl ester group also allows for further derivatization, making it a flexible building block in medicinal chemistry.

Another area of interest is the compound’s potential use in material science. The 4-bromophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in creating advanced polymers and OLED materials. This versatility has led to increased searches for CAS No. 2309449-32-7 in industrial R&D circles.

Environmental and sustainability concerns have also driven innovation around compounds like Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate. Researchers are exploring greener synthetic routes, such as catalytic methods or flow chemistry, to minimize waste and energy consumption. These approaches resonate with the broader push for green chemistry, a topic frequently queried in scientific forums.

In summary, Methyl 2-{[4-(4-bromophenyl)azocan-4-yl]oxy}acetate (CAS No. 2309449-32-7) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and sustainable chemistry. Its structural features, including the bromophenyl and azocane units, make it a subject of ongoing research and a valuable asset in modern synthetic workflows.

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